molecular formula C22H25N3O3S B2852702 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380352-57-8

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2852702
CAS No.: 380352-57-8
M. Wt: 411.52
InChI Key: COELZKRGDSOTOI-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, focusing on its antimicrobial, antitumor, and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 411.5172 g/mol
  • CAS Number : 442650-73-9

The structure features a thioxo group and multiple methoxy and dimethyl substitutions that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The presence of the thioxo group in this compound enhances its interaction with microbial targets:

  • Antibacterial Activity :
    • Studies show that related pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • The compound's structure suggests potential mechanisms involving inhibition of bacterial enzyme systems.
  • Antifungal Activity :
    • Pyrimidine derivatives have been reported to inhibit fungi such as Candida albicans, which is crucial for developing antifungal agents .

Antitumor Activity

The compound's structural attributes suggest it may possess anticancer properties. Research on similar compounds indicates:

  • Mechanisms of Action :
    • Inhibition of DNA synthesis and interference with cell cycle progression have been noted in pyrimidine derivatives .
    • Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Thioxo GroupEnhances binding to biological targets
Methoxy SubstituentsImproves solubility and bioavailability
Dimethyl SubstituentsModulates lipophilicity and receptor interaction

Case Studies

  • Antibacterial Evaluation :
    • A study reported that similar tetrahydropyrimidine derivatives exhibited MIC values ranging from 0.8 to 6.25 µg/mL against various bacterial strains . This suggests that our compound may also exhibit potent antibacterial properties.
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that pyrimidine derivatives could inhibit tumor cell growth significantly. For instance, one derivative showed IC50 values below 10 µM against HeLa cells . This provides a basis for further investigation into the antitumor potential of our compound.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-9-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-8-7-15(27-4)11-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELZKRGDSOTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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